![molecular formula C20H16BrN3O2S B4139667 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4139667.png)
3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole, also known as BMTF, is a chemical compound that belongs to the class of 1,2,4-triazoles. It has been studied extensively for its potential use as a therapeutic agent due to its unique chemical structure and biological properties.
Mechanism of Action
The exact mechanism of action of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer cell growth. 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been shown to have various biochemical and physiological effects on cells. It has been found to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to inhibit the activity of various enzymes, such as COX-2 and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been shown to induce apoptosis in cancer cells by activating various cellular pathways.
Advantages and Limitations for Lab Experiments
3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It also exhibits potent anti-cancer and anti-inflammatory activity, making it a useful tool for studying these diseases. However, 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. One area of interest is the development of more potent derivatives of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole that exhibit improved solubility and bioavailability. Another area of interest is the exploration of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the mechanism of action of 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole needs to be further elucidated to better understand its effects on cells and to design more effective experiments to study its biological properties.
In conclusion, 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and biological properties make it a useful tool for studying these diseases. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved solubility and bioavailability.
Scientific Research Applications
3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases.
properties
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-25-17-10-9-14(12-16(17)21)13-27-20-23-22-19(18-8-5-11-26-18)24(20)15-6-3-2-4-7-15/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHANLZQGEGYUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.